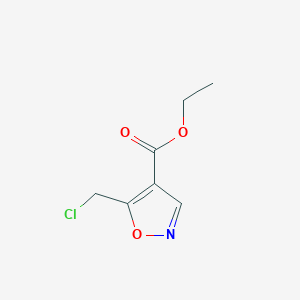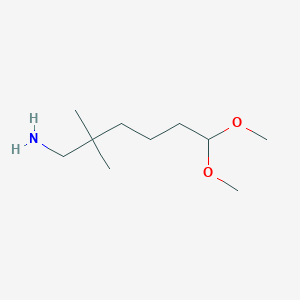![molecular formula C8H12ClNO3 B1430833 Methyl 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride CAS No. 1984136-54-0](/img/structure/B1430833.png)
Methyl 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride
Descripción general
Descripción
“Methyl 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride” is a chemical compound with the molecular formula C8H12ClNO3 . It is related to “methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate”, which has a CAS Number of 21987-33-7 .
Synthesis Analysis
The synthesis of related compounds often involves the Diels-Alder reaction. For instance, the synthesis of “1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester” involves a highly regioselective Diels-Alder reaction between 2-methylfuran and methyl-3-bromo-propiolate .
Molecular Structure Analysis
The molecular structure of “methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate” is represented by the InChI code 1S/C8H10O3/c1-10-8(9)6-4-5-2-3-7(6)11-5/h2-3,5-7H,4H2,1H3 .
Chemical Reactions Analysis
The Diels-Alder reaction is a common chemical reaction involved in the synthesis of these types of compounds . For example, the synthesis of “4,4-dialkyl-2-butenolides” involves a reaction with two moles of Grignard reagent, followed by cycloreversion (elimination of furan) to release the double bond .
Physical And Chemical Properties Analysis
The molecular weight of “methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate” is 154.17 . The molecular weight of “Methyl 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride” is 205.64 .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Methyl 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride has been studied for its versatile applications in organic synthesis, particularly in the synthesis of complex molecules and chemical transformations. One study describes the acid-catalyzed rearrangement of 3-aza-8-oxatricyclo[3.2.1.02,4]octan-6-one acetals into protected amines, showcasing its utility in the highly stereoselective total synthesis of 3-amino-3-deoxy-D-altrose and derivatives (Nativi, Reymond, & Vogel, 1989). Another research effort highlights a simple and efficient method for preparing 1-methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-en-2-carboxylic acid methyl ester, demonstrating its potential in regioselective Diels-Alder reactions (Aragão, Constantino, Beatriz, & da Silva, 2005).
Furthermore, the compound has been utilized as a precursor for substrates in ring-opening metathesis polymerization (ROMP), evidencing its application in materials science and polymer chemistry (Schueller, Manning, & Kiessling, 1996). These studies collectively highlight the compound's significant potential in facilitating various synthetic pathways and chemical manipulations.
Mechanistic Insights and Novel Reactions
Research has also focused on understanding the mechanistic aspects and exploring novel reactions involving methyl 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride. For instance, the study on the multicomponent approach to the alkaloid-type 2-aza-7-oxabicyclo[4.3.0]nonane framework employs the compound in stereoselective synthetic processes, offering insights into natural product synthesis (Sonaglia, Banfi, Riva, & Basso, 2012). Additionally, research into the phosphorylation of 2-azabicyclo[2.2.1]hept-5-ene systems sheds light on its reactivity and functional group transformations, contributing to a deeper understanding of its chemical behavior (Sousa, Vale, Rodríguez-Borges, & García‐Mera, 2010).
Direcciones Futuras
7-Oxabicyclo[2.2.1]heptane derivatives are important intermediates in organic chemistry and have been used in the stereoselective syntheses of a number of shikimic acid derivatives and other natural products . They have also acquired increasing importance as starting materials for the synthesis of numerous sugars, C-nucleosides, etc . Therefore, the study and synthesis of these types of compounds, including “Methyl 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride”, have potential for future research and applications.
Propiedades
IUPAC Name |
methyl 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3.ClH/c1-11-8(10)6-4-2-3-5(12-4)7(6)9;/h2-7H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJDDFYZIIJBQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2C=CC(C1N)O2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![ethyl[(1H-indol-3-yl)methyl]amine hydrochloride](/img/structure/B1430752.png)


![[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1430756.png)

![2-[Bis(propan-2-yl)amino]-4,6-dichloropyrimidine-5-carboxylic acid](/img/structure/B1430758.png)

![Benzoic acid, 4-[[(2,2,2-trichloroethoxy)sulfonyl]oxy]-, phenylmethyl ester](/img/structure/B1430762.png)



